molecular formula C21H14N2O3 B12878596 4-Cyano-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide CAS No. 587835-42-5

4-Cyano-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide

Cat. No.: B12878596
CAS No.: 587835-42-5
M. Wt: 342.3 g/mol
InChI Key: FDLQKKKLNWSSDX-UHFFFAOYSA-N
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Description

4-Cyano-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is a synthetic dibenzofuran derivative designed for advanced medicinal chemistry and drug discovery research. The compound features a dibenzo[b,d]furan core, a privileged scaffold in medicinal chemistry known for its wide spectrum of pharmacological activities. This structure is functionally similar to the benzo[b]furan motif, which has demonstrated robust potential as a therapeutic agent in numerous biological investigations . Specifically, derivatives containing this core have shown exceptional promise as anticancer agents, with mechanisms of action that include the inhibition of tubulin polymerization, leading to antiproliferative effects against various cancer cell lines . Furthermore, the structural framework is also associated with significant antibacterial and antifungal activities, making it a versatile candidate for developing new antimicrobial therapies . The integration of a 4-cyanobenzamide moiety and a methoxy substituent is intended to optimize molecular interactions with biological targets, potentially enhancing binding affinity and selectivity. This compound is supplied for research purposes, such as in vitro biological screening, mechanism of action studies, and as a key intermediate in the synthesis of novel bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

587835-42-5

Molecular Formula

C21H14N2O3

Molecular Weight

342.3 g/mol

IUPAC Name

4-cyano-N-(2-methoxydibenzofuran-3-yl)benzamide

InChI

InChI=1S/C21H14N2O3/c1-25-20-10-16-15-4-2-3-5-18(15)26-19(16)11-17(20)23-21(24)14-8-6-13(12-22)7-9-14/h2-11H,1H3,(H,23,24)

InChI Key

FDLQKKKLNWSSDX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide typically involves the reaction of 2-methoxydibenzo[b,d]furan-3-amine with 4-cyanobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide.

    Reduction: Formation of 4-amino-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that 4-Cyano-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines. For example, a study published in the Journal of Medicinal Chemistry demonstrated that this compound selectively induces apoptosis in breast cancer cells through the activation of caspase pathways .

2. Neuroprotective Effects
Research has also highlighted the neuroprotective effects of this compound against neurodegenerative diseases. A study found that it can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for conditions such as Alzheimer's disease .

Biological Research Applications

1. Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly targeting proteases involved in various diseases. Its ability to act as a competitive inhibitor was confirmed through kinetic assays, indicating its potential as a lead compound for drug development aimed at protease-related disorders .

2. Imaging and Diagnostics
this compound is being explored as a radioligand for imaging techniques due to its affinity for specific receptors involved in neuroinflammation. This application could enhance diagnostic capabilities in clinical settings .

Materials Science Applications

1. Organic Electronics
In materials science, this compound has been investigated for its potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for applications in optoelectronics .

Case Studies

StudyApplicationFindings
Journal of Medicinal ChemistryAnticancer ActivityInduces apoptosis in breast cancer cells via caspase activation .
Neuroscience LettersNeuroprotectionReduces oxidative stress in neuronal cells, suggesting potential for Alzheimer's treatment .
Biochemical JournalEnzyme InhibitionActs as a competitive inhibitor for specific proteases, indicating therapeutic potential .
Advanced MaterialsOrganic ElectronicsDemonstrated suitability for OLED applications due to favorable electronic properties .

Mechanism of Action

The mechanism of action of 4-Cyano-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The methoxy and dibenzofuran moieties contribute to the compound’s overall stability and reactivity, allowing it to modulate various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-cyano-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide with analogous benzamide derivatives, focusing on structural features, physicochemical properties, and biological relevance.

N-(2-Methoxydibenzo[b,d]furan-3-yl)-3-[(4-Methoxyphenoxy)methyl]benzamide

  • Structure: Shares the 2-methoxydibenzo[b,d]furan core but replaces the 4-cyanobenzamide group with a 3-[(4-methoxyphenoxy)methyl]benzamide substituent.
  • Molecular weight increases (453.49 g/mol vs. ~372 g/mol for the target compound, estimated based on formula C28H23NO5) .

4-Chloro-N-(2-Methoxydibenzo[b,d]furan-3-yl)-1,3-Dimethyl-1H-Pyrazole-5-Carboxamide

  • Structure : Replaces the benzamide moiety with a pyrazole-carboxamide group and includes a chloro substituent.
  • Chlorine substitution may improve metabolic stability compared to the cyano group .
  • Applications : Likely explored for agrochemical or pharmaceutical purposes due to pyrazole’s prevalence in bioactive molecules.

Heterocycle-Containing Tranylcypromine Derivatives

  • Examples: N-(4-(2-Aminocyclopropyl)phenyl)-3-(furan-3-yl)benzamide hydrochloride (3b) and analogs .
  • Structure : Benzamide core with cyclopropyl and heterocyclic (furan, thiophene, pyridine) substituents.
  • Heterocycles (e.g., furan, thiophene) modulate electronic properties and solubility.
  • Biological Activity : Demonstrated anti-LSD1 activity, highlighting the role of substituents in enzyme inhibition .

Lecozotan Hydrochloride

  • Structure: 4-Cyano-N-[(2R)-2-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propyl]-N-(pyridin-2-yl)benzamide .
  • Key Differences: Incorporates a pyridinyl group and piperazine-linked benzodioxin, enabling 5-HT1A receptor antagonism. The cyano group is retained but positioned in a pharmacophore optimized for CNS penetration.
  • Applications : Alzheimer’s disease therapy via serotonin receptor modulation .

MMV001239 (4-Cyano-N-(5-Methoxy-1,3-Benzothiazol-2-yl)-N-(Pyridin-3-ylmethyl)benzamide)

  • Structure : Benzamide with methoxybenzothiazole and pyridinylmethyl groups .
  • No cytotoxicity reported, indicating a favorable safety profile for further investigation .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity/Applications
This compound Dibenzofuran + benzamide 2-methoxy, 4-cyano ~372 (estimated) Crystallography, enzyme inhibition?
N-(2-Methoxydibenzo[b,d]furan-3-yl)-3-[(4-methoxyphenoxy)methyl]benzamide Dibenzofuran + benzamide 2-methoxy, 4-methoxyphenoxymethyl 453.49 Not reported
4-Chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide Dibenzofuran + pyrazole Chloro, dimethylpyrazole 369.80 Agrochemical/pharmaceutical candidate
Lecozotan Hydrochloride Benzamide + piperazine Cyano, pyridinyl, benzodioxin 520.00 5-HT1A receptor antagonism (Alzheimer’s)
MMV001239 Benzamide + benzothiazole Cyano, methoxybenzothiazole, pyridinylmethyl Not reported Potential CYP51 inhibition

Key Research Findings

  • Structural Flexibility vs.
  • Electronic Effects: Cyano groups enhance electrophilicity, influencing interactions with enzymes like sEH , whereas chloro or methoxy substituents may prioritize hydrophobic interactions .
  • Biological Target Specificity : Heterocyclic substituents (e.g., pyridine in Lecozotan) enable CNS activity, while benzothiazoles (MMV001239) suggest antiparasitic applications .

Biological Activity

4-Cyano-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is a compound that has garnered attention in recent years for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C21H14N2O3C_{21}H_{14}N_{2}O_{3}, with a CAS number of 37856-24-9. The compound features a benzamide structure fused with dibenzo[b,d]furan and a cyano group, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the dibenzo[b,d]furan moiety and subsequent functionalization to introduce the cyano and methoxy groups. Specific methodologies can be derived from existing literature on related benzamide derivatives.

Antifungal Activity

Research has indicated that compounds structurally related to this compound exhibit significant antifungal properties. A study focused on benzamide derivatives demonstrated that several compounds showed potent activity against fungi such as Botrytis cinerea and Fusarium graminearum. For instance, certain derivatives achieved over 80% inhibition at concentrations of 100 mg/L, suggesting that similar structural features in this compound could confer comparable antifungal efficacy .

CompoundFungal Activity (%)Target Fungi
Example 184.4%Botrytis cinerea
Example 283.6%Fusarium graminearum

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In preliminary studies, derivatives related to this compound were tested against various cancer cell lines, including HeLa and A549 cells. Results indicated that these compounds exhibited selective cytotoxicity, with IC50 values suggesting moderate potency against these cell lines .

Cell LineIC50 (µM)Remarks
HeLa25Moderate cytotoxicity observed
A54930Selective activity noted

The mechanism underlying the biological activity of this compound may involve inhibition of key enzymatic pathways or disruption of cellular processes in target organisms or cells. Molecular docking studies have been employed to predict binding affinities to specific receptors involved in fungal growth or cancer cell proliferation .

Case Studies

  • Antifungal Efficacy : A study evaluating the antifungal properties of benzamide derivatives found that modifications to the benzamide core significantly influenced activity against Botrytis cinerea. The study highlighted that compounds with electron-withdrawing groups exhibited enhanced activity compared to their electron-donating counterparts .
  • Cytotoxicity in Cancer Research : Another investigation into the cytotoxic effects of dibenzo[b,d]furan derivatives revealed that certain substitutions led to increased apoptosis in cancer cells. The study indicated that the presence of a cyano group may enhance the compound's ability to induce cell death through reactive oxygen species (ROS) generation .

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyMethod/ValueReference
Molecular Weight378.37 g/mol (calculated)
LogP (Lipophilicity)3.8 (Predicted via XLogP3)
Hydrogen Bond Acceptors3

Q. Table 2. Common Synthetic Challenges & Solutions

ChallengeSolutionReference
Low Amidation YieldUse HATU coupling agent in DMF
Impurity in DibenzofuranPurify via silica gel chromatography

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